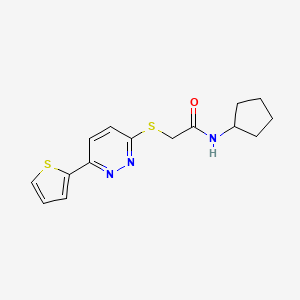

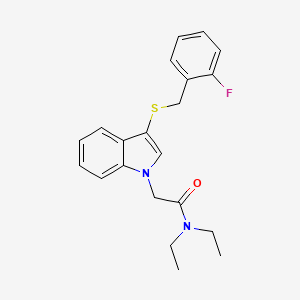

N,N-diethyl-2-(3-((2-fluorobenzyl)thio)-1H-indol-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-DIETHYL-2-(3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ACETAMIDE: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIETHYL-2-(3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reacts with an appropriate electrophile.

Formation of the Diethylacetamide Group: The final step involves the acylation of the indole derivative with diethylacetamide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the diethylacetamide moiety, potentially forming alcohol derivatives.

Substitution: The indole core is prone to electrophilic substitution reactions due to its electron-rich nature. Common substitutions include halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents such as bromine, nitric acid, or sulfuric acid are used under controlled conditions to achieve selective substitution.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Material Science: Its unique structure makes it a potential candidate for the development of novel materials with specific electronic and optical properties.

Biology:

Antimicrobial Activity: Indole derivatives, including this compound, have shown promising antimicrobial properties against various bacterial and fungal strains.

Anticancer Research: The compound’s ability to interact with multiple biological targets makes it a potential candidate for anticancer drug development.

Medicine:

Pharmacology: The compound’s diverse biological activities make it a valuable scaffold for the development of new therapeutic agents targeting various diseases.

Industry:

Agriculture: Indole derivatives are known to play a role in plant growth regulation, and this compound could be explored for its potential use as a plant growth promoter.

Wirkmechanismus

The mechanism of action of N,N-DIETHYL-2-(3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. The presence of the 2-fluorophenyl and sulfanyl groups enhances its binding properties and specificity. The compound may exert its effects through:

Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to therapeutic effects.

Receptor Modulation: The compound can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N,N-Diethyl-2-(3-(Benzylthio)-1H-indol-1-yl)acetamid: Fehlt das Fluoratom, was zu unterschiedlichen chemischen Eigenschaften und biologischen Aktivitäten führt.

N,N-Diethyl-2-(3-(Methylthio)-1H-indol-1-yl)acetamid: Enthält eine Methylthio-Gruppe anstelle einer Benzylthio-Gruppe, was sich auf seine Reaktivität und Anwendungen auswirkt.

Eindeutigkeit

N,N-Diethyl-2-(3-((2-Fluorbenzyl)thio)-1H-indol-1-yl)acetamid ist durch das Vorhandensein der Fluorbenzyl-Gruppe einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Dieses Fluoratom erhöht die Lipophilie, metabolische Stabilität und Bindungsaffinität der Verbindung zu spezifischen Zielmolekülen, wodurch sie zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen wird.

Eigenschaften

Molekularformel |

C21H23FN2OS |

|---|---|

Molekulargewicht |

370.5 g/mol |

IUPAC-Name |

N,N-diethyl-2-[3-[(2-fluorophenyl)methylsulfanyl]indol-1-yl]acetamide |

InChI |

InChI=1S/C21H23FN2OS/c1-3-23(4-2)21(25)14-24-13-20(17-10-6-8-12-19(17)24)26-15-16-9-5-7-11-18(16)22/h5-13H,3-4,14-15H2,1-2H3 |

InChI-Schlüssel |

UFMJQFVWSDJLDH-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC3=CC=CC=C3F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B11286236.png)

![3-hexyl-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile](/img/structure/B11286254.png)

![3-(4-chlorophenylsulfonyl)-N-(2-methoxyethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11286264.png)

![N-mesityl-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11286270.png)

![2-chloro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B11286280.png)

![N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11286297.png)

![N-(2,5-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11286303.png)

![N-(4-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11286316.png)

![N-(3-cyanophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11286318.png)

![3-({1-methyl-4-[(3-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B11286323.png)